molecular formula C22H23N3O2 B4576029 N-(butan-2-yl)-2-methyl-3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxamide

N-(butan-2-yl)-2-methyl-3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxamide

Cat. No.: B4576029
M. Wt: 361.4 g/mol
InChI Key: NJOCJGIFGQMNCZ-UHFFFAOYSA-N
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Description

N-(butan-2-yl)-2-methyl-3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxamide is a complex organic compound with a unique structure that includes a pyridazine ring, phenyl groups, and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-2-methyl-3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a diketone. This step often requires acidic or basic conditions to facilitate the reaction.

    Introduction of Phenyl Groups: The phenyl groups can be introduced through Friedel-Crafts acylation or alkylation reactions, using benzene or substituted benzenes as starting materials.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the corresponding carboxylic acid with an amine, using coupling reagents such as EDCI or DCC to facilitate the formation of the amide bond.

    Introduction of the Butan-2-yl Group: The butan-2-yl group can be introduced through alkylation reactions, using butan-2-yl halides or tosylates as alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)-2-methyl-3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace existing functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with alcohol functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

N-(butan-2-yl)-2-methyl-3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-2-methyl-3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(butan-2-yl)-2-methyl-3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxylate
  • N-(butan-2-yl)-2-methyl-3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxylamide

Uniqueness

N-(butan-2-yl)-2-methyl-3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

N-butan-2-yl-2-methyl-3-oxo-5,6-diphenylpyridazine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c1-4-15(2)23-21(26)19-18(16-11-7-5-8-12-16)20(24-25(3)22(19)27)17-13-9-6-10-14-17/h5-15H,4H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJOCJGIFGQMNCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=C(C(=NN(C1=O)C)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(butan-2-yl)-2-methyl-3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxamide
Reactant of Route 2
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N-(butan-2-yl)-2-methyl-3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxamide
Reactant of Route 3
N-(butan-2-yl)-2-methyl-3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxamide
Reactant of Route 4
N-(butan-2-yl)-2-methyl-3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(butan-2-yl)-2-methyl-3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxamide
Reactant of Route 6
N-(butan-2-yl)-2-methyl-3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxamide

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